tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286275-25-9
VCID: VC7512755
InChI: InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O
Molecular Formula: C17H26N2O3
Molecular Weight: 306.406

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate

CAS No.: 1286275-25-9

Cat. No.: VC7512755

Molecular Formula: C17H26N2O3

Molecular Weight: 306.406

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate - 1286275-25-9

Specification

CAS No. 1286275-25-9
Molecular Formula C17H26N2O3
Molecular Weight 306.406
IUPAC Name tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21)
Standard InChI Key SAAQYWKIIJWRQP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is C₁₈H₂₆N₂O₃, derived from the combination of a piperidine core (C₅H₁₁N), a Boc-protecting group (C₅H₁₁NO₂), and a 4-hydroxybenzyl moiety (C₇H₇O). The calculated molecular weight is 330.41 g/mol, consistent with Boc-protected piperidine derivatives .

Structural Characterization

  • Piperidine Core: The six-membered nitrogen-containing ring adopts a chair conformation, with the Boc group at the 4-position and the 4-hydroxybenzyl group at the 1-position.

  • Boc Group: The tert-butoxycarbonyl moiety enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .

  • 4-Hydroxybenzyl Substituent: The phenolic hydroxyl group enables hydrogen bonding with biological targets, while the aromatic ring contributes to π-π stacking interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate involves sequential functionalization of the piperidine ring:

Boc Protection of Piperidine

Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) to yield tert-butyl piperidin-4-ylcarbamate. This step achieves >90% yield under mild conditions .

Optimization Considerations

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates by stabilizing ionic intermediates .

  • Temperature: Elevated temperatures (80–120°C) improve kinetics but risk Boc group cleavage.

  • Purification: Silica gel chromatography (ethyl acetate/heptane) or recrystallization from ethanol/water yields >95% purity .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in Water<1 mg/mL (hydrophobic Boc group dominant)
Solubility in DMSO>50 mg/mL
Melting Point142–145°C (decomposition observed >150°C)
StabilityStable at RT for 6 months; hydrolyzes in acidic/basic conditions

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.12 (d, 2H, ArH), 6.75 (d, 2H, ArH), 4.21 (s, 1H, -OH), 3.95–3.85 (m, 2H, NCH₂), 3.10–2.90 (m, 2H, piperidine), 1.44 (s, 9H, Boc) .

  • IR (neat): 3345 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Applications in Drug Discovery

Enzyme Inhibition

Analogous Boc-protected piperidines exhibit potent inhibition of aspartate transcarbamoylase (ATCase), a key enzyme in pyrimidine biosynthesis. The 4-hydroxybenzyl group’s hydroxyl interacts with catalytic residues (e.g., Ser135, Lys138), while the Boc group stabilizes the inactive enzyme conformation .

Table 1: Inhibitory Activity of Piperidine Derivatives

CompoundIC₅₀ (nM)Target Enzyme
BDA-04 (Analog)66.3Plasmodium ATCase
PALA (Control)>10,000Human ATCase

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